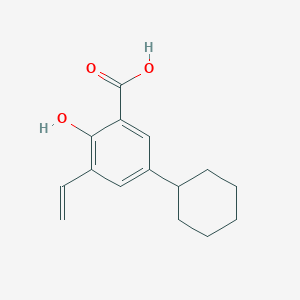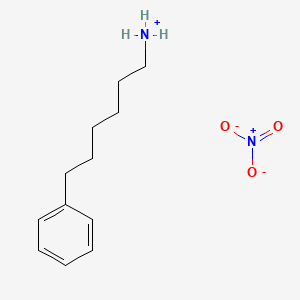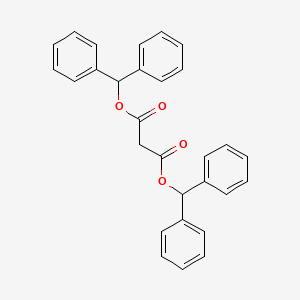![molecular formula C10H22NO2PS B14302601 O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate CAS No. 112919-75-2](/img/structure/B14302601.png)
O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a piperidine ring, an ethyl group, and a methylphosphonothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate typically involves the reaction of O-ethyl methylphosphonothioic acid with 2-(piperidin-1-yl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and quality control to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the phosphonothioate group to a phosphine oxide.
Substitution: The compound can participate in substitution reactions, where the piperidine ring or the ethyl group may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Phosphine oxides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of certain enzymes.
Industry: Utilized in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound may inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and processes.
Comparison with Similar Compounds
- O-butyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate
- Ethyl oxo (piperidin-1-yl)acetate
Comparison: O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
112919-75-2 |
|---|---|
Molecular Formula |
C10H22NO2PS |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
ethoxy-methyl-(2-piperidin-1-ylethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H22NO2PS/c1-3-12-14(2,15)13-10-9-11-7-5-4-6-8-11/h3-10H2,1-2H3 |
InChI Key |
YUBIVRZDKXSKLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C)OCCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)



![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)

![8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14302581.png)





